Cumingianoside B

Description

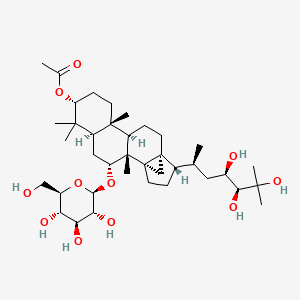

Structure

3D Structure

Properties

Molecular Formula |

C38H64O11 |

|---|---|

Molecular Weight |

696.9 g/mol |

IUPAC Name |

[(1S,2R,3R,5R,7R,10S,11R,14R,15S)-2,6,6,10-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-15-[(2S,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-7-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl] acetate |

InChI |

InChI=1S/C38H64O11/c1-19(15-22(41)31(45)34(5,6)46)21-9-14-38-18-37(21,38)13-10-24-35(7)12-11-26(47-20(2)40)33(3,4)25(35)16-27(36(24,38)8)49-32-30(44)29(43)28(42)23(17-39)48-32/h19,21-32,39,41-46H,9-18H2,1-8H3/t19-,21-,22+,23+,24+,25-,26+,27+,28+,29-,30+,31-,32-,35+,36-,37+,38+/m0/s1 |

InChI Key |

LEUVBPJNWLQXPO-GRYJPLGOSA-N |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@@]23[C@@]1(C2)CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1CCC23C1(C2)CCC4C3(C(CC5C4(CCC(C5(C)C)OC(=O)C)C)OC6C(C(C(C(O6)CO)O)O)O)C |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Cumingianoside B

Extraction and Fractionation Techniques from Botanical Sources (e.g., Dysoxylum cumingianum)

The initial step in obtaining cumingianoside B involves the extraction of plant material, typically the leaves of Dysoxylum cumingianum. Methanol is a commonly used solvent for the initial extraction of triterpenes and their glycosides from plant tissues. nih.govresearchgate.netnih.gov Following the initial extraction, the crude extract undergoes a series of fractionation steps to reduce complexity and enrich the target compounds. Liquid-liquid partitioning is a standard technique used for this purpose. For instance, an acetone (B3395972) extract can be partitioned to yield an ethyl acetate-soluble fraction, which is then further processed. frontiersin.orgresearchgate.net This differential solubility in solvents of varying polarities helps in separating compounds based on their chemical characteristics. nih.govresearchgate.net

Advanced Chromatographic Separation Strategies for Triterpene Glucosides

Triterpene glucosides, including cumingianoside B, often require advanced chromatographic methods for their isolation and purification due to their structural similarities to other compounds in the plant extract. jst.go.jp Chromatographic techniques such as Sephadex LH-20 column chromatography and silica (B1680970) gel column chromatography are frequently employed in the initial stages of separation. frontiersin.orgresearchgate.net For higher purity, preparative reverse-phase high-performance liquid chromatography (HPLC) is a crucial step. nih.govfrontiersin.orgresearchgate.net This technique allows for the separation of closely related compounds based on their interaction with a non-polar stationary phase and a polar mobile phase. The specific stationary phase, such as a Cosmosil 5C18-AR-II column, and the mobile phase gradient are optimized to achieve high purity of the target triterpene glucoside. frontiersin.orgresearchgate.net

An example of a general extraction and fractionation scheme for natural products that would be applicable to compounds like cumingianoside B is shown below:

| Step | Method | Purpose |

| Initial Extraction | Organic Solvent (e.g., MeOH) | Extract compounds from plant material |

| Fractionation | Liquid-Liquid Partitioning | Separate compounds by polarity |

| Chromatography 1 | Sephadex LH-20 / Silica Gel | Initial separation and purification |

| Chromatography 2 | Preparative Reverse-Phase HPLC | High-purity isolation of target compounds |

Dereplication Approaches in Natural Product Discovery for Cumingianoside B

Dereplication is an essential process in natural product research to quickly identify previously known compounds within a complex extract, thereby saving time and resources and focusing on the isolation of novel structures. tandfonline.com For triterpene glucosides like cumingianoside B, dereplication often involves analyzing fractions or crude extracts using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govfrontiersin.orgresearchgate.net By comparing the spectroscopic data (e.g., 1H NMR, 13C NMR, HRMS) of isolated compounds or components in fractions with databases of known natural products, researchers can rapidly identify if a compound has been reported before. tandfonline.com This process allows for the prioritization of fractions containing potentially novel compounds for further isolation and structural elucidation. High-resolution mass spectrometry (HRMS) profiling coupled with database mining is a modern strategy for rapid identification. tandfonline.com

Structural Elucidation and Conformational Analysis of Cumingianoside B

Spectroscopic Techniques for Structural Determination

Spectroscopic methods form the cornerstone of natural product structure elucidation, providing essential information about the functional groups, connectivity, and spatial arrangement of atoms within a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules, including the assignment of relative and absolute stereochemistry. For complex triterpene glycosides like Cumingianoside B, a suite of 1D and 2D NMR experiments is typically employed. nih.govctdbase.orgiiitd.edu.in

Proton NMR (¹H NMR) provides information on the types of protons, their chemical environments, and coupling interactions, which helps in establishing the connectivity of adjacent protons. Carbon-13 NMR (¹³C NMR), often recorded with techniques like APT or DEPT, reveals the different types of carbon atoms (methyl, methylene, methine, quaternary) and their chemical shifts, indicative of their electronic environment. nih.govctdbase.org

Two-dimensional NMR techniques are indispensable for assigning signals and determining correlations within the molecule. Correlation Spectroscopy (COSY) identifies coupled protons. nih.govctdbase.orgiiitd.edu.in Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate proton and carbon signals directly bonded to each other. nih.govctdbase.orgiiitd.edu.in Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the carbon skeleton and identifying quaternary carbons and functional group attachments, including the glycosidic linkage. nih.govctdbase.orgiiitd.edu.in

For stereochemical assignments, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are critical. ctdbase.orgiiitd.edu.in These experiments detect spatial proximity between nuclei, regardless of through-bond connectivity. By observing NOE correlations between protons on different parts of the molecule, including chiral centers and sugar moieties, the relative configuration of stereogenic centers and the conformation of the molecule in solution can be deduced. For instance, NOE correlations can help determine the α or β orientation of substituents on the triterpene skeleton and the anomeric configuration of the glycosidic bond. Studies on related cumingianosides have utilized these NMR techniques for structural and stereochemical analysis. nih.gov

While specific detailed NMR data for Cumingianoside B were not available in the provided snippets, the application of these advanced NMR techniques to related cumingianosides A-F has been reported, confirming their utility in elucidating the complex structures of these natural products. researchgate.netnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), particularly coupled with electrospray ionization (ESI), is essential for determining the accurate molecular weight and elemental composition of Cumingianoside B. iiitd.edu.in ESI-MS is a soft ionization technique suitable for polar and thermally labile compounds like glycosides, typically yielding protonated or deprotonated molecular ions, such as [M+H]⁺ or [M-H]⁻. iiitd.edu.in

The accurate mass measurement obtained from HRMS allows for the calculation of the precise molecular formula by matching the experimental mass-to-charge ratio (m/z) to theoretical values for possible elemental compositions within a narrow mass tolerance. This is a crucial first step in structural elucidation, providing the elemental composition that the proposed structure must match. For Cumingianoside A, a related compound from the same plant source, ESI-MS in positive ion mode showed a characteristic peak at m/z 739.14 [M+H]⁺. nih.gov This type of data is fundamental for confirming the molecular formula of isolated natural products.

Infrared and Ultraviolet-Visible Spectroscopy in Structural Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For a triterpene glycoside, IR spectra would typically show absorption bands corresponding to hydroxyl groups (O-H stretch), C-H stretches (aliphatic and potentially vinylic), carbonyl groups if present (C=O stretch), and characteristic absorptions for glycosidic linkages and the triterpene skeleton.

UV-Vis spectroscopy provides information about chromophores, functional groups that absorb UV or visible light. Saturated triterpenoids and simple glycosides generally lack strong UV-Vis absorption in the typical range (200-800 nm). However, if Cumingianoside B contains conjugated double bonds, carbonyls conjugated with double bonds, or aromatic rings, characteristic absorption maxima (λmax) would be observed, providing clues about the presence and nature of these functionalities. While specific UV-Vis data for Cumingianoside B were not found in the snippets, these techniques are routinely used in the initial characterization and screening of natural product extracts and isolated compounds.

Chemical Derivatization Strategies for Structural Confirmation

Chemical derivatization involves chemically modifying a compound to facilitate its analysis or to confirm specific aspects of its structure. This can be particularly useful for complex molecules like saponins (B1172615) and glycosides. nih.goviiitd.edu.in

One common strategy for glycosides is acid hydrolysis, which cleaves the glycosidic bond to yield the aglycone (the triterpene in this case) and the sugar moiety. nih.gov Analysis of the isolated aglycone and sugar(s) by spectroscopic methods (NMR, MS) and chromatographic techniques (e.g., by comparison with authentic standards) can confirm the nature of the carbohydrate component and the triterpene skeleton. For example, acid hydrolysis of Cumingianoside A was used to study the opening of its cyclopropane (B1198618) ring and yielded compounds with apoeuphane and dammarane (B1241002) skeletons, aiding in structural understanding. nih.gov

Derivatization can also be employed to improve the ionization efficiency or introduce a chromophore/fluorophore for enhanced detection in MS or chromatography. For instance, derivatization of hydroxyl groups with acetyl or benzoyl groups can alter the compound's polarity and spectroscopic properties, providing additional data for peak assignment and structural confirmation by NMR. The presence of acetyl groups in related cumingianosides (like Cumingianoside A) suggests that acetylation may occur naturally or could be a derivatization strategy used in their analysis. nih.govnih.gov

Computational Chemistry Approaches in Conformational and Stereochemical Analysis of Cumingianoside B

Computational chemistry methods, such as molecular mechanics, molecular dynamics, and quantum mechanics calculations, play an increasingly important role in supporting spectroscopic data for structural and stereochemical elucidation and in understanding the preferred conformations of flexible molecules like triterpene glycosides.

While no specific studies on the computational conformational or stereochemical analysis of Cumingianoside B were found in the provided snippets, these methods can be applied to:

Predict low-energy conformers of Cumingianoside B to help interpret NOE data from NMR spectroscopy. ctdbase.org

Calculate spectroscopic parameters (e.g., NMR chemical shifts and coupling constants) for different possible stereoisomers or conformers to compare with experimental data and aid in assignment.

Analyze the flexibility of the glycosidic linkage and the triterpene side chain to understand the molecule's dynamic behavior.

Verify the plausibility of proposed structures and stereochemical assignments by assessing their energetic stability.

Computational approaches can complement experimental data by providing insights into the three-dimensional structure and flexibility of Cumingianoside B, contributing to a more complete understanding of its structural characteristics.

Data Tables

Based on the information available in the snippets, detailed spectroscopic data for Cumingianoside B is not provided. However, the types of data obtained from NMR and HRMS for related compounds are mentioned. Below are illustrative examples of how such data might be presented, based on the techniques discussed.

Illustrative Table 1: ¹H NMR Spectroscopic Data (Example Format)

| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |

| Aglycone | ||||

| H-3 | x.xx | m | H-3α | |

| H-7 | y.yy | m | H-7β | |

| ... | ... | ... | ... | ... |

| Sugar | ||||

| H-1' | z.zz | d | J₁,₂ | Anomeric H |

| H-6'a | a.aa | dd | J, J | H-6' |

| H-6'b | b.bb | dd | J, J | H-6' |

| ... | ... | ... | ... | ... |

Note: This table format is illustrative. Actual data for Cumingianoside B would include specific chemical shifts, multiplicities, coupling constants, and assignments based on experimental NMR spectra.

Illustrative Table 2: ¹³C NMR Spectroscopic Data (Example Format)

| Position | δC (ppm) | Assignment |

| Aglycone | ||

| C-1 | xxx.x | CH₂ |

| C-3 | yyy.y | CH |

| C-7 | zzz.z | CH |

| ... | ... | ... |

| Sugar | ||

| C-1' | aaa.a | CH |

| C-6' | bbb.b | CH₂ |

| ... | ... | ... |

Note: This table format is illustrative. Actual data for Cumingianoside B would include specific chemical shifts and carbon types (CH₃, CH₂, CH, C) based on experimental NMR spectra (e.g., APT or DEPT).

Illustrative Table 3: HRMS Data (Example)

| Ion Type | m/z (Experimental) | m/z (Calculated) | Molecular Formula |

| [M+H]⁺ | [Insert Value] | [Calculate Value] | [Calculate Formula] |

| [M+Na]⁺ | [Insert Value] | [Calculate Value] | [Calculate Formula] |

| [M-H]⁻ | [Insert Value] | [Calculate Value] | [Calculate Formula] |

Note: This table format is illustrative. Specific m/z values for Cumingianoside B were not available in the snippets. The value for [M+H]⁺ of Cumingianoside A was reported as 739.14. nih.gov HRMS provides highly accurate m/z values for molecular ion species.

Biological Activity Profiling and Preclinical Investigations of Cumingianoside B

In Vitro Cellular Models for Biological Activity Assessment

| Cell Line | Tumor Type | ED₅₀ (µg/mL) |

| A-549 | Lung Carcinoma | 2.0 |

| HCT-8 | Colon | >10 |

| KB | 1.8 | |

| LNCaP | 2.8 | |

| P-388 | 1.5 | |

| RPMI-7666 | 3.2 | |

| TE-671 | 2.3 | |

| U-251 | 2.8 |

This table presents the cytotoxic activity of Cumingianoside B against various human tumor cell lines, with ED₅₀ values indicating the concentration at which 50% of the cell growth is inhibited.

There is no available scientific literature detailing the effects of Cumingianoside B on cell cycle progression in cancer cells.

Specific studies investigating the induction of apoptosis or other forms of programmed cell death by Cumingianoside B have not been identified in the current body of scientific literature.

There is a lack of research on the impact of Cumingianoside B on specific cellular signaling pathways that are often implicated in cancer development and progression.

Preclinical Models for Efficacy Evaluation of Cumingianoside B (Excluding Human Trial Data)

No studies utilizing xenograft models to evaluate the in vivo efficacy of Cumingianoside B have been found in the reviewed scientific literature.

Studies on Cumingianoside B's Influence on Tumor Growth Dynamics

Preclinical investigations into the biological activity of Cumingianoside B, a triterpene glucoside isolated from Dysoxylum cumingianum, have sought to elucidate its potential as an antitumor agent. These studies have primarily focused on its cytotoxic effects against various human cancer cell lines.

Initial research that identified Cumingianoside B also screened it for antileukemic properties. acs.org In a panel of human cancer cell lines, Cumingianoside B was evaluated for its cytotoxic activity. The results, however, indicated that Cumingianoside B generally exhibited weak or no cytotoxicity. acs.org This was in contrast to other related compounds isolated from the same plant, such as Cumingianosides A and C, which demonstrated potent activity against human leukemia cells. acs.org

The study highlighted that while several other cumingianosides showed relatively potent cytotoxicity, Cumingianoside B was a notable exception. acs.org Researchers have suggested that the lack of an acetyl group at the C-6 position of the glucosyl moiety in Cumingianoside B might be a contributing factor to its reduced cytotoxic profile. acs.org

Detailed findings from the in vitro cytotoxicity assays are presented in the table below, showcasing the limited effect of Cumingianoside B on the growth of various cancer cell lines.

Table 1: Cytotoxicity of Cumingianoside B Against Human Cancer Cell Lines in Vitro

| Cell Line | Cancer Type | ED₅₀ (µg/mL) |

|---|---|---|

| A-549 | Lung Carcinoma | >10 |

| MCF-7 | Breast Cancer | >10 |

| HT-29 | Colon Adenocarcinoma | >10 |

| RPMI-7951 | Melanoma | >10 |

| U-251 | Glioblastoma | >10 |

| MOLT-4 | Lymphoblastic Leukemia | >10 |

| P-388 | Murine Lymphocytic Leukemia | >10 |

(Data sourced from Yoshiki et al., 1992)

The consistent ED₅₀ values of greater than 10 µg/mL across all tested cell lines indicate a lack of significant growth inhibition by Cumingianoside B at these concentrations. This suggests that, under the conditions of these preclinical screenings, Cumingianoside B does not possess a strong direct cytotoxic effect on tumor cells.

Based on the available scientific literature, detailed mechanistic studies focusing solely on the chemical compound Cumingianoside B regarding its molecular targets, receptor interactions, impact on gene expression and proteomic profiles, modulation of apoptotic pathways, endoplasmic reticulum (ER) stress response, and autophagy modulation are limited.

The majority of published research detailing these specific cellular actions, particularly in the context of programmed cell death pathways, pertains to Cumingianoside A (CUMA). Studies on Cumingianoside A have explored its effects on caspase activation, PARP cleavage, the mitochondrial apoptotic pathway, ER stress induction, and the modulation of autophagy in various cell lines, such as BRAF inhibitor-resistant melanoma cells frontiersin.orgnih.govnih.govresearchgate.netfigshare.comresearchgate.netsciprofiles.com.

While Cumingianoside B is mentioned in some chemical databases, specific research elucidating its precise molecular mechanisms of action at the cellular level, as outlined in your request, was not found in the conducted search. chemsrc.com

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the mechanistic elucidation of Cumingianoside B's cellular actions based on the currently available search results and adhering strictly to the provided outline and content inclusion/exclusion criteria.

Mechanistic Elucidation of Cumingianoside B S Cellular Actions

Influence on Cell Cycle Regulatory Proteins (e.g., CDK1, Cyclin B1, CDC25C, Rb, E2F1) by Cumingianoside B

Cell cycle progression is governed by the coordinated activity of cyclin-dependent kinases (CDKs) in complex with cyclins ebi.ac.ukchemsrc.com. Key regulators of the G2/M transition include CDK1 and Cyclin B1, whose activity is further modulated by phosphatases like CDC25C. The retinoblastoma protein (Rb) and the transcription factor E2F1 play crucial roles in regulating the G1/S transition chemsrc.com.

While specific data on Cumingianoside B's influence on these proteins was not found, research on Cumingianoside A (CUMA), a related triterpenoid (B12794562) saponin (B1150181), has demonstrated effects on cell cycle regulatory proteins in acquired BRAF inhibitor-resistant melanoma cells ebi.ac.uk.

Studies on Cumingianoside A indicated that it significantly inhibited cell cycle progression and proliferation in resistant melanoma cells ebi.ac.uk. This effect was, in part, attributed to the inhibition of Rb protein phosphorylation and the downregulation of the E2F1 transcription factor ebi.ac.uk. Furthermore, Cumingianoside A was shown to induce G2/M cell cycle arrest by affecting the expression and/or activation of G2/M-phase related proteins, including CDK1, Cyclin B1, and CDC25C ebi.ac.uk. Treatment with Cumingianoside A led to a time-dependent decrease in the protein expression of Cyclin B1 and its associated partner CDK1 ebi.ac.uk.

These findings regarding Cumingianoside A suggest a potential mechanism involving the modulation of key cell cycle regulators, leading to cell cycle arrest. Further research would be required to determine if Cumingianoside B exerts similar effects on these proteins and cell cycle progression.

Below is a summary of the reported effects of Cumingianoside A on specific cell cycle regulatory proteins:

| Protein | Effect of Cumingianoside A Treatment (in A375-R cells) | Reference |

| Rb | Inhibition of phosphorylation | ebi.ac.uk |

| E2F1 | Downregulation of transcription factor | ebi.ac.uk |

| CDK1 | Time-dependent decrease in protein expression | ebi.ac.uk |

| Cyclin B1 | Time-dependent decrease in protein expression | ebi.ac.uk |

| CDC25C | Affected expression and/or activation | ebi.ac.uk |

Structure Activity Relationship Sar Studies of Cumingianoside B and Its Analogs

Comparative Analysis of Cumingianoside B and Related Triterpene Glucosides (e.g., Cumingianoside A, G-O, P, Q)

Comparative analysis of cumingianosides has revealed variations in cytotoxic potency among different analogs. Cumingianosides are a series of triterpene glucosides, many possessing a 14,18-cycloapotirucallane-type skeleton, isolated from Dysoxylum cumingianum. iiitd.edu.inneist.res.inbiodeep.cnresearchgate.net Studies have evaluated the cytotoxic activity of various cumingianosides against different human cancer cell lines.

For instance, Cumingianoside A and Cumingianoside C have demonstrated potent selective cytotoxicity against MOLT-4 human leukemia cells, with reported ED50 values below 0.00625 µg/mL and 0.0045 µg/mL, respectively. iiitd.edu.in Cumingianoside M has also shown significant cytotoxicity, particularly against leukemia and melanoma cell lines, with reported activity below 4 µM. neist.res.inbiodeep.cn

While Cumingianoside B is part of the series of triterpene glucosides isolated from Dysoxylum cumingianum, specific comparative cytotoxic data highlighting Cumingianoside B's potency relative to all other listed analogs (A, G-O, P, Q) was not extensively detailed in the provided search results. However, the activity observed for analogs like A, C, and M indicates that structural variations within the cumingianoside series significantly influence their biological effects.

Further comparative studies, including a broader range of cumingianosides and standardized assays, would provide a more comprehensive understanding of the relative potency of Cumingianoside B within this group.

Based on available data for some analogs:

| Compound | Skeleton Type | Notable Activity | Cell Line (Example) | ED50 / IC50 (Example) | Source |

| Cumingianoside A | 14,18-cycloapotirucallane | Potent selective cytotoxicity | MOLT-4 leukemia | < 0.00625 µg/mL | iiitd.edu.in |

| Cumingianoside C | 14,18-cycloapotirucallane | Potent selective cytotoxicity | MOLT-4 leukemia | < 0.0045 µg/mL | iiitd.edu.in |

| Cumingianoside M | 14,18-cycloapotirucallane | Significant cytotoxicity | Leukemia, Melanoma | < 4 µM | neist.res.inbiodeep.cn |

| Cumingianoside B | 14,18-cycloapotirucallane | Isolated, activity varies | Not specified | Data not readily available | iiitd.edu.in |

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of cumingianosides appears to be closely linked to specific structural features. A prominent characteristic of many biologically active cumingianosides, including Cumingianoside B, is the presence of a 14,18-cycloapotirucallane-type triterpene skeleton. iiitd.edu.inneist.res.inbiodeep.cnresearchgate.net This unique tetracyclic structure with a cyclopropane (B1198618) ring at the 14,18 position is consistently found in the active compounds isolated from Dysoxylum cumingianum.

Additionally, the presence of a glucoside moiety is a defining feature of cumingianosides. These compounds are triterpene glycosides, meaning they consist of a triterpene aglycone linked to a sugar unit, typically glucose. iiitd.edu.inresearchgate.net The specific position and configuration of the glycosidic linkage, as well as any modifications to the sugar or the aglycone (such as acetylation), are likely to play a role in influencing the compound's interaction with biological targets, affecting its potency and selectivity.

While detailed pharmacophore models specifically for Cumingianoside B or the entire series were not found in the provided information, the recurring presence of the 14,18-cycloapotirucallane skeleton and the glucoside moiety across active compounds suggests these are key structural elements contributing to the observed cytotoxicity. Further research involving systematic structural modifications and biological evaluation would be necessary to precisely delineate the pharmacophoric features and their contributions to activity.

Semisynthesis and Derivatization Approaches for SAR Exploration

Semisynthesis and chemical derivatization have been employed as strategies to explore the SAR of cumingianosides. A notable example involves the acid-catalyzed treatment of cumingianosides. For instance, treatment of Cumingianoside A and Cumingianoside C with p-toluenesulfonic acid in dichloromethane (B109758) resulted in the formation of new triterpene glucosides with altered skeletons. iiitd.edu.inresearchgate.net

Cumingianoside A yielded products with dammar-13(17)-ene and 17(R),23(R)-epoxydammarane skeletons, along with Cumingianoside Q. iiitd.edu.inresearchgate.net Cumingianoside C similarly afforded products with dammarane (B1241002) skeletons, together with Cumingianoside P. iiitd.edu.inresearchgate.net These chemical modifications effectively opened the 14,18-cyclopropane ring present in the original skeleton, leading to structural rearrangements. iiitd.edu.inresearchgate.net

The cytotoxic evaluation of these hydrolysis products provided valuable insights into how changes to the core triterpene structure impact biological activity. Compounds resulting from the acid treatment of Cumingianoside E also yielded different products depending on the reaction conditions. ebi.ac.uk This semisynthetic approach allows for the generation of a diverse set of analogs with specific structural differences, enabling researchers to correlate these changes with observed variations in cytotoxic potency against various cancer cell lines. iiitd.edu.inresearchgate.net

Correlation between Structural Motifs (e.g., 14,18-cycloapotirucallane-type skeleton) and Biological Responses

A strong correlation exists between the presence of the 14,18-cycloapotirucallane-type skeleton and the observed cytotoxic activity of cumingianosides. This distinctive structural motif is consistently found in the series of antileukemic triterpene glucosides isolated from Dysoxylum cumingianum. iiitd.edu.inneist.res.inbiodeep.cnresearchgate.net The potent cytotoxicity against leukemia and other cancer cell lines observed for compounds like Cumingianoside A, C, and M, all sharing this skeletal feature, underscores its importance for biological activity. iiitd.edu.inneist.res.inbiodeep.cn

The semisynthesis experiments involving the acid-catalyzed rearrangement of the 14,18-cycloapotirucallane skeleton further support this correlation. When the cyclopropane ring is opened, leading to dammarane or apoeuphane type skeletons, the biological activity of the resulting compounds can change. iiitd.edu.inresearchgate.net While some hydrolysis products also exhibited potent cytotoxicity against certain cell lines, the alteration of the core skeleton demonstrates that the specific arrangement and presence of the 14,18-cyclopropane ring within the triterpene structure are critical determinants of the biological response profile of the cumingianoside series. iiitd.edu.inresearchgate.net These findings highlight the 14,18-cycloapotirucallane skeleton as a key pharmacophore influencing the cytotoxic properties of these triterpene glucosides.

Biosynthesis and Biotechnological Production Strategies for Cumingianoside B

Elucidation of Putative Biosynthetic Pathways in Dysoxylum cumingianum

The biosynthesis of triterpenoids in plants generally proceeds via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and ultimately squalene (B77637) (C30). Squalene undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene (B107256). The cyclization of 2,3-oxidosqualene is a key step in triterpenoid (B12794562) biosynthesis, catalyzed by oxidosqualene cyclases (OSCs). These enzymes dictate the specific skeletal structure of the triterpenoid aglycone. Dysoxylum species are known to contain various triterpenoids, including those with dammarane (B1241002), tirucallane, lanostane, and cycloartane (B1207475) scaffolds, among others. Cumingianosides A-F and Cumindysosides A and B, isolated from Dysoxylum cumingianum, are characterized by a 14,18-cycloapoeuphane or 14,18-cycloapotirucallane skeleton, suggesting the involvement of specific OSCs that catalyze the formation of these particular ring systems from 2,3-oxidosqualene.

Following the formation of the triterpenoid aglycone, glycosylation occurs, which involves the enzymatic attachment of sugar moieties, such as glucose, to specific hydroxyl groups on the aglycone. Cumingianoside B is a glucoside, indicating that glucose is the attached sugar. This step is catalyzed by glycosyltransferases (GTs). The specific GTs involved in attaching glucose to the triterpenoid aglycone of Cumingianoside B in Dysoxylum cumingianum have not been identified in the reviewed literature.

While the broad outlines of triterpenoid and glycoside biosynthesis are established, the precise sequence of enzymatic reactions, intermediate compounds, and the specific genes encoding the relevant enzymes for Cumingianoside B synthesis within Dysoxylum cumingianum require further detailed investigation.

Enzymatic Mechanisms Involved in Triterpenoid and Glucoside Formation

The enzymatic mechanisms central to Cumingianoside B formation involve the cyclization of 2,3-oxidosqualene and the glycosylation of the resulting triterpenoid aglycone.

Triterpenoid cyclization is initiated by oxidosqualene cyclases (OSCs). These enzymes are remarkable for their ability to catalyze the complex cyclization of the linear 2,3-oxidosqualene substrate into diverse polycyclic triterpenoid skeletons. The specificity of the OSC determines the structure of the resulting aglycone. The presence of 14,18-cycloapoeuphane or 14,18-cycloapotirucallane skeletons in cumingianosides suggests the action of specific OSCs within Dysoxylum cumingianum that are distinct from those producing other common triterpene skeletons like oleanane (B1240867) or ursane.

Glycoside formation involves glycosyltransferases (GTs). These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor (such as UDP-glucose) to an acceptor molecule, which in the case of Cumingianoside B is the triterpenoid aglycone. The regioselectivity and stereoselectivity of GTs are crucial, ensuring that the sugar is attached at a specific position on the aglycone and with the correct anomeric configuration (e.g., β-D-glucoside linkage in cumingianoside B). The enzymatic machinery for glycosylation in Dysoxylum cumingianum would include specific GTs capable of recognizing the Cumingianoside B aglycone and utilizing UDP-glucose as the sugar donor.

Further research is needed to isolate and characterize the specific OSCs and GTs involved in the biosynthesis of Cumingianoside B to fully understand the enzymatic mechanisms.

Genetic Engineering Approaches for Heterologous Biosynthesis of Cumingianoside B

Genetic engineering offers potential strategies for the heterologous biosynthesis of natural products, including triterpenoid glucosides like Cumingianoside B, in suitable host organisms such as microorganisms or other plant systems. This approach typically involves identifying and cloning the genes encoding the key biosynthetic enzymes from the native plant (Dysoxylum cumingianum) and introducing them into a host organism.

For Cumingianoside B, this would necessitate the identification of genes encoding the relevant squalene epoxidase, the specific oxidosqualene cyclase responsible for the aglycone skeleton, and the glycosyltransferase that attaches the glucose unit. Once identified, these genes could be introduced into a host organism with a well-characterized metabolic background. Challenges in this approach include identifying all necessary genes, optimizing gene expression in the heterologous host, ensuring proper protein folding and activity, and addressing potential toxicity of intermediate or final products to the host organism. While genetic engineering has been successfully applied to produce various natural products, specific applications for the heterologous biosynthesis of Cumingianoside B have not been reported in the examined literature.

Metabolic Engineering for Enhanced Production in Microbial or Plant Cell Systems

Metabolic engineering builds upon genetic engineering by optimizing the entire metabolic network of a host organism to enhance the production of a target compound. This can involve overexpressing genes in the biosynthetic pathway, downregulating competing pathways, and optimizing culture conditions.

For enhancing Cumingianoside B production in microbial or plant cell systems, metabolic engineering strategies could include:

Increasing Precursor Supply: Engineering the host to increase the flux through the MVA or MEP pathways to provide more squalene precursor.

Optimizing Enzyme Activity: Modifying the expression levels or catalytic efficiency of the introduced Dysoxylum cumingianum enzymes (OSC, GT) to improve the conversion of intermediates to Cumingianoside B.

Minimizing Side Reactions: Identifying and downregulating host pathways that divert precursors or intermediates away from Cumingianoside B synthesis.

Improving Glycosylation Efficiency: Ensuring sufficient supply of the activated sugar donor (UDP-glucose) and optimizing the activity of the specific glycosyltransferase.

Plant cell culture systems of Dysoxylum cumingianum could also be subjected to metabolic engineering to increase Cumingianoside B yields. This might involve using plant tissue culture techniques combined with genetic modification to enhance the activity of biosynthetic enzymes or improve the accumulation of the product.

While metabolic engineering holds promise for sustainable production of valuable natural products, specific studies detailing the metabolic engineering of microbial or plant cell systems for enhanced Cumingianoside B production were not found in the provided search results. Research in this area would require a deeper understanding of the complete biosynthetic pathway and its regulation in Dysoxylum cumingianum.

Advanced Analytical Methodologies for Cumingianoside B Research

Quantitative Analysis of Cumingianoside B in Complex Biological Matrices

There is currently no publicly available scientific literature detailing validated methods for the quantitative analysis of Cumingianoside B in complex biological matrices such as plasma, urine, or tissue samples. The development of such an assay would be a crucial step in pharmacokinetic and metabolic studies of this compound.

For related compounds, such as other triterpenoid (B12794562) saponins (B1172615), quantitative analysis in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. researchgate.net A typical workflow for method development would involve:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to efficiently extract Cumingianoside B from the biological matrix while minimizing interference.

Internal Standard Selection: An appropriate internal standard, structurally similar to Cumingianoside B, would be chosen to ensure accuracy and precision.

Method Validation: The developed method would require rigorous validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Chromatographic Techniques for Purity Assessment and Quantification

Specific chromatographic methods for the purity assessment and quantification of Cumingianoside B have not been detailed in the available literature. However, general principles of HPLC and UPLC method development for similar natural products can be described.

High-Performance Liquid Chromatography (HPLC) Method Development

A reversed-phase HPLC method would be the most common approach for the analysis of a triterpenoid saponin (B1150181) like Cumingianoside B. While no specific HPLC method for Cumingianoside B has been published, a study on the related compound, Cumingianoside A, utilized preparative reverse-phase HPLC for its final purification step. nih.gov

Table 1: Illustrative HPLC Parameters for Triterpenoid Saponin Analysis

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV detection, with the wavelength selected based on the chromophores present in the Cumingianoside B molecule. Evaporative Light Scattering Detection (ELSD) is also an option. |

| Column Temperature | Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times. |

Method development would involve optimizing these parameters to achieve good resolution, symmetric peak shape, and a reasonable analysis time. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC, which utilizes smaller particle size columns, offers advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. researcher.life While no UPLC applications for Cumingianoside B have been reported, this technology would be highly suitable for its analysis. The higher efficiency of UPLC would be particularly beneficial for separating Cumingianoside B from other closely related saponins that may be present in a mixture. The principles of method development are similar to HPLC but are adapted for the higher pressures and faster flow rates of UPLC systems.

Mass Spectrometry (MS)-Based Techniques for Metabolite Profiling and Quantification

Mass spectrometry is a powerful tool for the structural elucidation and quantification of natural products. Although specific MS-based studies on Cumingianoside B are lacking, the techniques described below are standard for the analysis of similar compounds.

LC-MS/MS for Sensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of small molecules in complex mixtures. nih.gov For Cumingianoside B, an LC-MS/MS method would be developed in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of Cumingianoside B) and one or more of its characteristic product ions formed by collision-induced dissociation. This technique provides a high degree of certainty in identification and quantification, even at very low concentrations. researchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for Cumingianoside B Analysis

| Parameter | Description |

| Ionization Mode | Electrospray ionization (ESI) in either positive or negative mode would be evaluated to determine which provides the best signal for Cumingianoside B. For the related Cumingianoside A, positive ion mode has been used. nih.gov |

| Precursor Ion | The m/z (mass-to-charge ratio) of the protonated ([M+H]^+) or deprotonated ([M-H]^-) molecule of Cumingianoside B. |

| Product Ions | Specific fragment ions that are characteristic of the Cumingianoside B structure, used for quantification and confirmation. |

| Collision Energy | The energy applied to fragment the precursor ion would be optimized to maximize the signal of the chosen product ions. |

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is particularly useful in natural product research for identifying unknown compounds and for differentiating between isomers—molecules that have the same mass but different atomic arrangements. While no HRMS data for Cumingianoside B is available, this technique would be invaluable for distinguishing it from other isomeric saponins that may be co-extracted from a natural source. Tandem HRMS (MS/MS) experiments can provide further structural information to aid in the unequivocal identification of isomers. mdpi.com

Nuclear Magnetic Resonance (NMR) for In Situ Monitoring and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive analytical technique capable of providing real-time insights into the progress of chemical reactions. This method allows for the simultaneous monitoring of reactants, intermediates, and products directly within the reaction vessel (in situ), offering a dynamic window into reaction kinetics, mechanisms, and the formation of transient species. The principle of in situ NMR monitoring relies on acquiring a time-series of NMR spectra as a reaction proceeds. By integrating the signals corresponding to specific nuclei (commonly ¹H or ¹³C) in different chemical environments, the concentration of each species can be determined at various time points. This quantitative data is invaluable for elucidating reaction pathways and optimizing reaction conditions.

Despite the advanced capabilities of in situ NMR for tracking chemical transformations, a comprehensive review of the scientific literature reveals that this methodology has not yet been applied to the study of Cumingianoside B. Research to date on Cumingianoside B and related pregnane (B1235032) glycosides has primarily focused on their isolation, structural elucidation via standard NMR techniques, and evaluation of their biological activities. Consequently, there are no published studies, detailed research findings, or data tables available that describe the use of NMR for the in situ monitoring of any chemical reaction involving Cumingianoside B.

The application of such advanced analytical methodologies could, in the future, provide significant insights into the reactivity of Cumingianoside B, such as in glycosylation, hydrolysis, or derivatization reactions. However, at present, this remains a prospective area of research.

Future Research Directions and Translational Perspectives

Exploration of Additional Molecular Targets and Signaling Networks

Future research on Cumingianoside B could employ a range of biochemical and cell biology techniques to identify its specific protein or enzyme targets. This could involve affinity chromatography coupled with mass spectrometry, or activity-based protein profiling. Once potential targets are identified, downstream signaling cascades could be investigated using techniques such as Western blotting to assess protein phosphorylation and activation, or reporter gene assays to evaluate transcriptional regulation. High-throughput screening approaches could also be utilized to broadly assess the impact of Cumingianoside B on various cellular pathways. Given the structural similarities it likely shares with other triterpene glucosides, investigating its effects on pathways known to be modulated by this class of compounds, such as inflammatory pathways, apoptotic cascades, or cell cycle regulation, would be a logical starting point.

Development of Novel Analogs with Enhanced Efficacy and Specificity

The development of novel analogs of Cumingianoside B represents a significant future research direction aimed at improving its therapeutic potential. Structural modifications can lead to compounds with enhanced potency, improved pharmacokinetic properties, reduced toxicity, and greater specificity towards desired targets. Research in this area would typically involve medicinal chemistry approaches, including the synthesis of derivatives with alterations to the triterpene core or the glycosidic moiety.

Rational design of analogs could be guided by insights gained from studies on the structure-activity relationships of Cumingianoside B and related triterpene glucosides. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify structural features crucial for efficacy and specificity. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can also play a vital role in predicting the potential activity of novel analogs before their synthesis. The goal is to create compounds that retain or enhance the beneficial activities of Cumingianoside B while minimizing any potential off-target effects. Studies on other natural products have demonstrated that even subtle structural changes can significantly impact biological activity reddit.com.

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Cumingianoside B Research

The integration of omics technologies offers a powerful approach to gain a comprehensive understanding of the cellular responses to Cumingianoside B at a systems level.

Genomics: While the primary sequence of an organism's genome is static, genomic studies in the context of Cumingianoside B research could involve investigating genetic polymorphisms that might influence an individual's response to the compound or identifying potential genomic alterations in cells that develop resistance.

Transcriptomics: Transcriptomic analysis, such as RNA sequencing, can reveal how Cumingianoside B affects gene expression profiles. This can help identify the pathways and processes that are up- or down-regulated upon treatment, providing clues about its mechanism of action and potential therapeutic effects.

Proteomics: Proteomic studies involve the large-scale analysis of proteins expressed by cells or tissues. Using techniques like mass spectrometry-based proteomics, researchers can identify changes in protein abundance, post-translational modifications, and protein-protein interactions in response to Cumingianoside B treatment. This provides a direct view of the molecular machinery affected by the compound.

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. By examining the changes in metabolite profiles after Cumingianoside B exposure, researchers can gain insights into how the compound affects cellular metabolism and identify potential biomarkers of its activity or toxicity.

Integrating data from these different omics layers can provide a holistic view of the biological impact of Cumingianoside B, potentially uncovering complex interactions and off-target effects that would not be apparent from studying individual components in isolation. This multi-omics approach can accelerate the identification of key pathways, predict potential drug resistance mechanisms, and inform the development of more effective therapeutic strategies.

Sustainable Production and Supply Chain Optimization for Cumingianoside B Research Materials

Ensuring a sustainable and reliable supply of Cumingianoside B for research purposes is a practical consideration for future studies. As a natural product, its availability can be dependent on the source plant, Dysoxylum cumingianum, and factors such as geographical location, seasonality, and environmental conditions.

Future research in this area could focus on:

Developing efficient extraction and purification methods: Optimizing the process of isolating Cumingianoside B from plant material to maximize yield and purity while minimizing environmental impact.

Exploring alternative production methods: Investigating methods such as plant cell culture, tissue culture, or even synthetic biology approaches to produce Cumingianoside B or its precursors in a controlled and scalable manner. Microbial biotransformation, as seen with other natural products, could also be a viable option reddit.com.

Establishing standardized protocols: Developing consistent methods for the cultivation of the source plant or alternative production systems to ensure batch-to-batch consistency of the research material.

Optimizing the supply chain: Establishing reliable networks for sourcing plant material or produced compound, ensuring quality control, and facilitating timely distribution to research laboratories.

Q & A

Q. What computational tools are recommended for predicting Cumingianoside B’s off-target effects?

- Methodological Answer : Utilize molecular docking (AutoDock Vina) against toxicity-associated targets (e.g., hERG channel, CYP450 enzymes). Combine with transcriptomic databases (e.g., Connectivity Map) to predict pathway perturbations. Validate predictions using high-content screening (HCS) in primary hepatocytes or cardiomyocytes .

Methodological Frameworks

- Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks (Population, Intervention, Comparison, Outcome) .

- Data Analysis : Address uncertainties via error propagation models and report confidence intervals for key metrics (e.g., IC50 ± 95% CI) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.